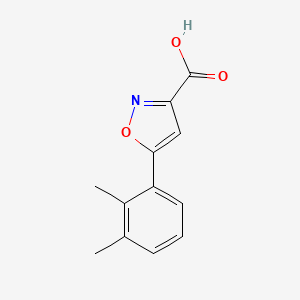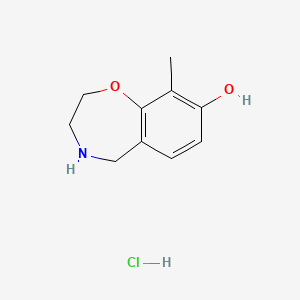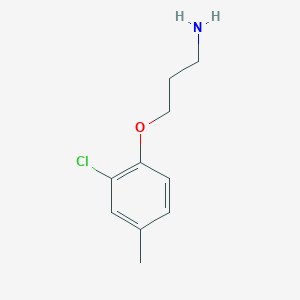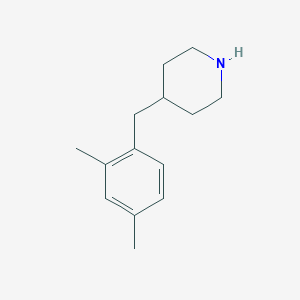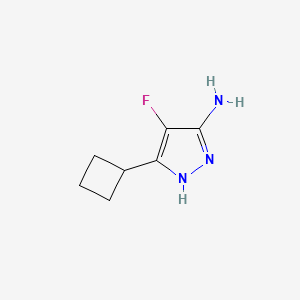
3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine is a heterocyclic organic compound with the molecular formula C7H11FN3. This compound is characterized by a cyclobutyl group attached to the pyrazole ring, which also contains a fluorine atom and an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine typically involves the reaction of cyclobutylamine with 4-fluoropyrazole under specific conditions. One common method involves the use of diethyl malonate and 3-cyclobutyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine in a high-temperature reaction . Another approach includes the reaction of aminopyrazole with Meldrum’s acid in the presence of POCl3 and benzyltriethylammonium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclobutyl-1,2,4-oxadiazol-5-amine: A heterocyclic compound with similar structural features.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another pyrazole derivative with a fluorine atom.
Uniqueness
3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine is unique due to the presence of both a cyclobutyl group and a fluorine atom on the pyrazole ring. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and development.
Propiedades
Fórmula molecular |
C7H10FN3 |
|---|---|
Peso molecular |
155.17 g/mol |
Nombre IUPAC |
5-cyclobutyl-4-fluoro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H10FN3/c8-5-6(4-2-1-3-4)10-11-7(5)9/h4H,1-3H2,(H3,9,10,11) |
Clave InChI |
ZYHGZHPQFNHGIY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=C(C(=NN2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



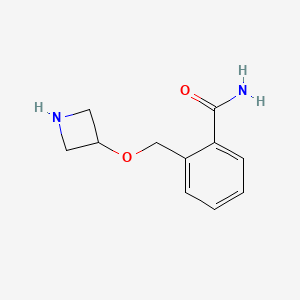

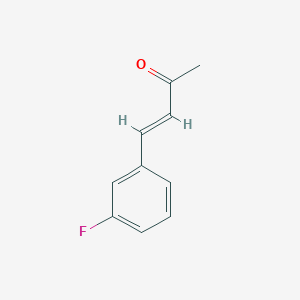

![7-Methyl-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13618766.png)
